molecular formula C7H18ClNOS B1457846 (3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride CAS No. 1400744-21-9

(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride

Cat. No. B1457846
M. Wt: 199.74 g/mol
InChI Key: KBXVETFSOHYWIP-FYZOBXCZSA-N
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Description

“(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a methylsulfanyl group (-SCH3), and a hydroxyl group (-OH), all attached to a pentane backbone . The “3R” indicates the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The compound has a chiral center, which means it can exist in two different forms, or enantiomers, that are mirror images of each other . The exact 3D structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The compound contains several functional groups (amino, methylsulfanyl, and hydroxyl) that could potentially undergo various chemical reactions. For example, the amino group might participate in acid-base reactions, the hydroxyl group could be involved in dehydration reactions , and the methylsulfanyl group could undergo oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of polar functional groups like amino and hydroxyl would likely make the compound somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Studies on Related Compounds

  • Chemical Synthesis and Derivatives : Research has explored the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry, which involves N-substituted derivatives of similar compounds (Al-Zaidi, Crilley, & Stoodley, 1983). This highlights the relevance in synthetic chemistry and potential medicinal applications.

  • Anticancer Drug Synthesis : A study on amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, showed potential as anticancer drugs. These complexes were tested against various human tumor cell lines, demonstrating significant cytotoxic activity (Basu Baul, Basu, Vos, & Linden, 2009).

  • Amino Acid Synthesis : The synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, involve processes related to the chemical structure (Shimohigashi, Lee, & Izumiya, 1976). This underlines the importance in producing specific amino acids for biological research.

  • Metabolic Engineering for Biofuel : Research into the metabolic engineering of microorganisms for the synthesis of pentanol isomers, related to the compound , has shown promise for biofuel applications. These efforts aim to increase production efficiency for practical applications (Cann & Liao, 2009).

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as how it interacts with biological systems. It could potentially be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

(3R)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVETFSOHYWIP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CCSC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride

CAS RN

1408229-31-1
Record name 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408229-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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